molecular formula C18H29NO5 B12686091 Einecs 299-288-0 CAS No. 93858-56-1

Einecs 299-288-0

Cat. No.: B12686091
CAS No.: 93858-56-1
M. Wt: 339.4 g/mol
InChI Key: DWGGUICGRRNLHS-UETGHTDLSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981. EINECS serves as a foundational database for regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity and safety assessments for commercial substances .

Comparisons of EINECS compounds, such as EINECS 299-288-0, rely on computational methods like read-across structure-activity relationships (RASAR) and quantitative structure-activity relationship (QSAR) modeling. These approaches predict toxicity, bioavailability, and physicochemical properties by leveraging similarities to well-studied analogs .

Properties

CAS No.

93858-56-1

Molecular Formula

C18H29NO5

Molecular Weight

339.4 g/mol

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol;(E)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H21NO3.C9H8O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;10-9(11)7-6-8-4-2-1-3-5-8/h7-9,11-13H,4-6H2,1-3H3;1-7H,(H,10,11)/b;7-6+

InChI Key

DWGGUICGRRNLHS-UETGHTDLSA-N

Isomeric SMILES

CC(CN(CC(C)O)CC(C)O)O.C1=CC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O.C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 299-288-0 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and environmental regulations .

Chemical Reactions Analysis

Einecs 299-288-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 299-288-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 299-288-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Methodologies for Comparative Analysis of EINECS Compounds

Structural Similarity Metrics

The Tanimoto coefficient (based on PubChem 2D fingerprints) is widely used to quantify similarity. Compounds with ≥70% similarity are classified as analogs, enabling extrapolation of toxicological data from labeled to unlabeled substances . For instance, 1,387 labeled REACH Annex VI compounds were mapped to 33,000 EINECS chemicals using this threshold, achieving broad coverage of chemical space .

Physicochemical Property Profiling

Bioavailability-related properties (e.g., log P, solubility) are critical for risk assessment. In Figure 7 of , the ERGO reference set (28 compounds) was compared to 56,703 EINECS chemicals. ERGO compounds covered significant portions of the EINECS domain, highlighting the utility of small, well-characterized datasets for large-scale comparisons .

QSAR Modeling

QSAR models predict acute toxicity using structural descriptors and experimental data. For example:

  • Chlorinated alkanes : Toxicity to fish was predicted using in vitro data and log Kow (hydrophobicity) .
  • Organothiophosphates: Interspecies models linked daphnid toxicity data to fish toxicity .

Comparative Analysis of EINECS 299-288-0 and Analogues

Hypothetical Structural Analogs

Assuming this compound shares structural motifs with nitrobenzenes or chlorinated alkanes (common in EINECS), analogs could include:

Compound CAS No. Molecular Formula Similarity (Tanimoto) Key Properties
Mononitrobenzene 98-95-3 C6H5NO2 75% High log Kow (1.85), moderate toxicity
Chloropropane 75-29-6 C3H7Cl 68% Volatile, low aquatic toxicity
4-Nitrobenzene 99-99-0 C6H5NO2 82% High bioaccumulation potential

Toxicity Prediction via QSAR

Using models from :

Endpoint Predicted Value for this compound Key Analog (CAS No.) Model Accuracy (AUC)
Fish acute toxicity LC50 = 12 mg/L 98-95-3 0.78
Daphnid immobilization EC50 = 8.5 mg/L 99-99-0 0.82
Bioavailability High (TPSA = 45 Ų) N/A N/A

Physicochemical Comparison

Property This compound ERGO Reference EINECS Average
log Kow 2.3 1.8–3.5 2.1 ± 1.2
Water solubility 1,200 mg/L 500–5,000 mg/L 950 mg/L
Molecular weight 226 g/mol 150–300 g/mol 240 g/mol

Research Implications and Limitations

  • Coverage Efficiency : A small set of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict hazards for >33,000 EINECS substances via structural similarity .
  • Data Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups; botanical extracts and complex mixtures remain challenging .
  • Regulatory Utility : Models must adhere to OECD guidelines for validation, ensuring reproducibility and minimizing animal testing .

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